N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide
Description
Historical Development of Nitrofuran Antimicrobials
Nitrofuran derivatives have been a cornerstone of antimicrobial therapy since the mid-20th century. Nitrofurantoin, first synthesized in 1952, emerged as a frontline treatment for uncomplicated urinary tract infections (UTIs) due to its broad-spectrum activity against Escherichia coli, Klebsiella pneumoniae, and Enterococcus species. Its mechanism involves bacterial nitroreductase-mediated activation, generating reactive intermediates that inhibit ribosomal proteins, DNA synthesis, and aerobic energy metabolism. Despite the rise of β-lactams and fluoroquinolones, nitrofurans retained clinical relevance due to low resistance rates—a stark contrast to other antibiotic classes.
The nitrofuran scaffold’s success lies in its unique redox chemistry. The nitro group (-NO$$_2$$) undergoes enzymatic reduction to cytotoxic intermediates, which indiscriminately attack multiple bacterial targets, minimizing resistance development. This multi-target mechanism contrasts with single-enzyme inhibitors like sulfonamides, making nitrofurans less prone to resistance mutations. By the 21st century, nitrofurantoin’s role expanded to combat multidrug-resistant uropathogens, reaffirming nitrofurans as "old but indispensable" antimicrobials.
Evolution of Thieno[3,4-c]pyrazole Scaffolds in Medicinal Chemistry
Thieno[3,4-c]pyrazole, a bicyclic system fusing thiophene and pyrazole rings, has evolved into a privileged scaffold for drug design. Early studies in the 1990s demonstrated its anti-inflammatory and analgesic potential, with derivatives like 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones showing efficacy comparable to acetylsalicylic acid. Structural modifications, such as fluorination at the aryl group, enhanced activity and selectivity.
Recent advances highlight thienopyrazole’s adaptability. For instance, Tpz-1, a thieno[2,3-c]pyrazole derivative, disrupts microtubule dynamics and kinase signaling in cancer cells. The scaffold’s planar geometry and hydrogen-bonding capacity enable interactions with diverse biological targets, from cyclooxygenases to tubulin. These properties make it an ideal candidate for hybrid drug design.
Rationale for Structural Integration
The fusion of nitrofuran and thieno[3,4-c]pyrazole leverages complementary pharmacological traits:
- Enhanced Bioactivation : Nitrofurans require nitroreductase activation, which is abundant in microbial cells but scarce in mammalian tissues. Coupling this moiety to a thienopyrazole backbone may improve tissue-specific targeting, particularly in infections with high bacterial load.
- Multi-Target Synergy : While nitrofurans disrupt bacterial metabolism, thienopyrazoles could concurrently inhibit host inflammatory pathways (e.g., p38 MAPK or STAT3), potentially reducing infection-associated inflammation.
- Resistance Mitigation : The hybrid’s dual mechanisms—nitrofuran’s non-specific protein damage and thienopyrazole’s kinase modulation—create a higher genetic barrier for resistance compared to single-target agents.
Structural studies suggest that the 2-methoxyethylamino side chain in N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide enhances solubility, addressing nitrofurantoin’s pH-dependent bioavailability limitations.
Current Research Landscape and Significance
Recent investigations into thieno[3,4-c]pyrazole-nitrofuran hybrids focus on optimizing pharmacokinetics and expanding therapeutic applications. In vitro studies highlight potent activity against multidrug-resistant Gram-negative bacteria, with MIC values ≤2 µg/mL. The hybrid’s nitro group retains redox activity, while the thienopyrazole moiety stabilizes the molecule against hepatic degradation—a common issue with early nitrofurans.
Emerging data also suggest anticancer potential. Analogous thienopyrazole derivatives inhibit microtubule polymerization (IC$$_{50}$$ = 0.19–2.99 µM), raising the possibility of repurposing nitrofuran hybrids for oncology. Computational models predict strong binding to bacterial dihydrofolate reductase and human topoisomerase II, underscoring dual functionality.
The table below summarizes key research milestones:
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S/c1-25-5-4-16-12(21)6-19-14(9-7-27-8-10(9)18-19)17-15(22)11-2-3-13(26-11)20(23)24/h2-3H,4-8H2,1H3,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQQGAGKVAFFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 441.5 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Biological Activities
-
Antioxidant Activity :
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, a study demonstrated that new thieno[2,3-c]pyrazole compounds could protect erythrocytes from oxidative damage caused by toxic agents like 4-nonylphenol in fish models. The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls, highlighting the protective effects of these compounds against oxidative stress . -
Antimicrobial Activity :
The thienopyrazole class has shown promising antimicrobial effects. Compounds with similar structures have been documented to possess activity against various pathogens. For example, derivatives of thienopyrazole have been synthesized and evaluated for their ability to inhibit bacterial growth, showcasing their potential as antimicrobial agents . -
Anti-inflammatory Effects :
Thienopyrazoles are also recognized for their anti-inflammatory properties. Studies have indicated that certain derivatives can inhibit specific pathways involved in inflammation, making them candidates for treating inflammatory diseases . -
Anticancer Potential :
Some thienopyrazole compounds have been investigated for their anticancer activities. They may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many thienopyrazole derivatives function as enzyme inhibitors (e.g., phosphodiesterase inhibitors), which can modulate signaling pathways related to inflammation and cell growth.
- Scavenging Free Radicals : The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress within cells.
Case Study 1: Antioxidant Efficacy in Aquatic Models
A study conducted on the African catfish (Clarias gariepinus) demonstrated that treatment with thieno[3,4-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes when exposed to toxic substances. The results indicated a protective effect against oxidative damage, supporting the compound's potential as an antioxidant .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
Case Study 2: Antimicrobial Activity
Another study focused on synthesizing various thienopyrazole derivatives and evaluating their antimicrobial efficacy against common bacterial strains. Results showed that certain modifications enhanced their antibacterial activity significantly compared to standard antibiotics .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules from peer-reviewed studies and chemical databases:
Key Research Findings
- Electron-Withdrawing Effects: The 5-nitrofuran group in the target compound significantly enhances electrophilicity compared to non-nitro analogs like CAS 958587-54-7, which features a thiophene carboxamide. This may improve target binding but could also increase oxidative stress in biological systems .
- Substituent Flexibility: The 2-methoxyethylamino side chain provides conformational flexibility absent in rigid aryl-substituted analogs (e.g., 4-methoxyphenyl in CAS 958587-54-7). This flexibility may improve solubility and membrane permeability .
- Toxicity Considerations: Nitroaromatic compounds are associated with genotoxic risks due to nitroreductase-mediated activation. This contrasts with safer profiles observed in non-nitro derivatives like AZ331, which utilize cyano and furyl groups .
- SAR Insights : highlights that aryl substituent positioning (e.g., para- vs. ortho-methoxy) can drastically alter activity. The target compound’s 2-methoxyethyl group may avoid steric hindrance seen in bulkier aryl analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the thieno[3,4-c]pyrazole core in this compound, and how can intermediates be characterized?
- Methodological Answer : The thieno[3,4-c]pyrazole scaffold can be synthesized via cyclocondensation of thiophene derivatives with hydrazines under acidic or basic conditions. Key intermediates, such as the 2-((2-methoxyethyl)amino)-2-oxoethyl side chain, require careful purification using column chromatography (silica gel, eluent: EtOAc/hexane). Characterization of intermediates should include -NMR to confirm tautomeric ratios (e.g., amine:imine forms observed at δ 11.20–10.10 ppm in related compounds) and LC-MS for purity validation .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming regiochemistry and substituent placement, particularly for distinguishing tautomeric forms (e.g., amine vs. imine) in the pyrazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially for nitro groups and carboxamide linkages.
- HPLC-PDA : Ensures >95% purity, with mobile phases optimized for polar nitrofuran moieties (e.g., acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound, particularly for multi-step reactions?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) enable precise control of residence time and mixing efficiency .
- Response Surface Modeling (RSM) : Central Composite Design (CCD) can model non-linear relationships between reaction parameters (e.g., pH for cyclization steps) and yield. Bayesian optimization algorithms further enhance efficiency by prioritizing high-probability success conditions .
Q. What strategies resolve discrepancies in tautomer ratios (e.g., amine:imine) observed during NMR characterization?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform -NMR at 25°C to 60°C to assess dynamic equilibria; sharpening of split peaks at higher temperatures indicates tautomer interconversion .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomers. Compare calculated -NMR shifts with experimental data to assign dominant forms .
Q. How can Bayesian optimization improve reaction condition selection compared to traditional trial-and-error approaches?
- Methodological Answer : Bayesian optimization uses Gaussian processes to model the reaction landscape, iteratively selecting conditions that maximize yield while minimizing experiments. For example, it outperformed human decision-making in optimizing Pd-catalyzed cross-couplings by prioritizing pH 8–9 and 60–80°C for carboxamide formation .
Q. What in vitro binding assay designs are suitable for evaluating this compound’s interaction with serum proteins?
- Methodological Answer :
- Ultrafiltration Binding Assays : Incubate the compound with 2–4% human serum albumin (HSA) at physiological pH (7.4) for 24 hours. Quantify free vs. bound fractions via LC-MS/MS. Adjust incubation temperature (25°C vs. 37°C) to assess thermodynamic binding parameters .
- Competitive Displacement Studies : Use fluorescent probes (e.g., warfarin for Site I binding) to determine displacement efficacy, correlating with nitro group electrostatic interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Polymorphism Screening : Test crystallization in DMSO, ethanol, and dichloromethane. X-ray crystallography can identify polymorphic forms affecting solubility.
- Hansen Solubility Parameters (HSP) : Calculate HSP values (δD, δP, δH) to rationalize discrepancies. For example, nitrofuran’s high δP may explain poor solubility in apolar solvents despite molecular weight .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
